molecular formula C9H8F7N3O B10915399 2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide

2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide

Cat. No.: B10915399
M. Wt: 307.17 g/mol
InChI Key: BOVSPNXMLYKCJV-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The compound’s structure includes a heptafluorobutanamide backbone with a pyrazole ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide typically involves the reaction of heptafluorobutyric acid derivatives with pyrazole-containing intermediates. Common synthetic routes include:

    Amidation Reaction: Heptafluorobutyric acid chloride reacts with 1-methyl-1H-pyrazole-5-methanamine under basic conditions to form the desired amide.

    Fluorination: Introduction of fluorine atoms is achieved through fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Less fluorinated amides or alcohols.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fluorinated materials and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3,4,4,4-Heptafluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butanamide is unique due to its combination of a highly fluorinated backbone and a pyrazole ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8F7N3O

Molecular Weight

307.17 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[(2-methylpyrazol-3-yl)methyl]butanamide

InChI

InChI=1S/C9H8F7N3O/c1-19-5(2-3-18-19)4-17-6(20)7(10,11)8(12,13)9(14,15)16/h2-3H,4H2,1H3,(H,17,20)

InChI Key

BOVSPNXMLYKCJV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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